molecular formula C10H14N2O3S B15081693 N-{2-[(phenylsulfonyl)amino]ethyl}acetamide CAS No. 6274-53-9

N-{2-[(phenylsulfonyl)amino]ethyl}acetamide

Cat. No.: B15081693
CAS No.: 6274-53-9
M. Wt: 242.30 g/mol
InChI Key: QZXVAAZWBNMYAU-UHFFFAOYSA-N
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Description

N-{2-[(Phenylsulfonyl)amino]ethyl}acetamide is an organic compound with the molecular formula C10H14N2O3S It is a derivative of acetamide and contains a phenylsulfonyl group attached to an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(phenylsulfonyl)amino]ethyl}acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Phenylsulfonyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-{2-[(Phenylsulfonyl)amino]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(phenylsulfonyl)amino]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to antiproliferative effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the phenylsulfonyl group and the aminoethyl chain. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

6274-53-9

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]acetamide

InChI

InChI=1S/C10H14N2O3S/c1-9(13)11-7-8-12-16(14,15)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3,(H,11,13)

InChI Key

QZXVAAZWBNMYAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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